(2-Bromoethyl)cycloheptane

Vue d'ensemble

Description

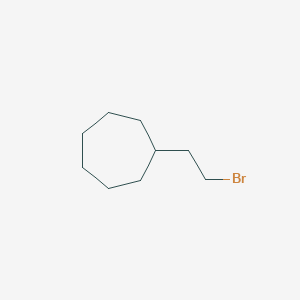

(2-Bromoethyl)cycloheptane is an organic compound with the molecular formula C9H17Br. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromoethyl group attached to the cycloheptane ring. It is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2-Bromoethyl)cycloheptane can be synthesized through the bromination of cycloheptane. One common method involves the reaction of cycloheptane with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the ethyl group attached to the cycloheptane ring.

Industrial Production Methods: In industrial settings, this compound can be produced using continuous flow reactors to ensure efficient and controlled bromination. The use of flow reactors allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (2-Bromoethyl)cycloheptane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: It can undergo elimination reactions to form alkenes. For example, treatment with a strong base like sodium ethoxide can lead to the formation of cycloheptene.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.

Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution: Formation of (2-hydroxyethyl)cycloheptane, (2-cyanoethyl)cycloheptane, or (2-aminoethyl)cycloheptane.

Elimination: Formation of cycloheptene.

Oxidation: Formation of (2-hydroxyethyl)cycloheptane or cycloheptanone.

Applications De Recherche Scientifique

(2-Bromoethyl)cycloheptane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used to study the effects of brominated compounds on biological systems, including their interactions with enzymes and receptors.

Medicine: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and cardiovascular diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mécanisme D'action

The mechanism of action of (2-Bromoethyl)cycloheptane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound undergoes deprotonation to form an alkene, with the bromine atom acting as the leaving group.

Comparaison Avec Des Composés Similaires

(2-Bromoethyl)cyclohexane: Similar structure but with a six-membered ring instead of a seven-membered ring.

(2-Bromoethyl)cyclopentane: Similar structure but with a five-membered ring.

(2-Bromoethyl)cyclooctane: Similar structure but with an eight-membered ring.

Uniqueness: (2-Bromoethyl)cycloheptane is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six- and eight-membered counterparts. The ring size affects the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Activité Biologique

(2-Bromoethyl)cycloheptane is a brominated cycloalkane derivative that has garnered attention for its potential biological activity. This compound, characterized by the presence of a bromine atom attached to a cycloheptane ring, exhibits various interactions within biological systems, influencing metabolic pathways and cellular functions. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBr

- Molecular Weight : 201.14 g/mol

- CAS Number : 22579-30-2

The compound's structure allows it to participate in diverse chemical reactions, including substitution and elimination reactions, which can lead to the formation of various derivatives with potentially enhanced biological activities.

Target Interactions

This compound acts primarily as an electrophile, capable of reacting with nucleophiles in biological systems. This interaction can lead to modifications in enzyme activity and cellular signaling pathways. Notably, brominated compounds like this one often interact with cytochrome P450 enzymes, which play crucial roles in drug metabolism and detoxification processes .

Biochemical Pathways

The compound may influence several biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions. For instance, it could potentially inhibit the activity of metabolic enzymes, leading to altered levels of metabolites and proteins involved in detoxification and other critical cellular processes.

Cellular Effects

Research indicates that this compound can significantly affect cell function by:

- Modifying gene expression related to detoxification.

- Altering cellular metabolism through the inhibition or activation of key metabolic enzymes.

- Influencing cell signaling pathways that regulate various physiological processes.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively studied. However, understanding these properties is essential for determining the compound's bioavailability and therapeutic potential. Future studies utilizing tools like ADMETlab 2.0 could provide valuable insights into these pharmacokinetic parameters.

Enzymatic Interaction Studies

A study examining the interaction of this compound with cytochrome P450 enzymes revealed that this compound can modulate enzyme activity. For example, it was found to inhibit certain P450 isoforms, leading to decreased metabolism of co-administered drugs. The implications of such interactions are significant for drug development and safety assessments.

Toxicity Assessments

Toxicological evaluations have indicated that this compound may exhibit cytotoxic effects at higher concentrations. Its potential to cause skin irritation and eye damage has been documented, necessitating careful handling in laboratory settings .

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes affecting drug metabolism |

| Cytotoxicity | Exhibits cytotoxic effects at elevated concentrations |

| Gene Expression | Alters expression of detoxification-related genes |

| Metabolic Pathways | Impacts key metabolic enzymes influencing overall cellular metabolism |

Propriétés

IUPAC Name |

2-bromoethylcycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c10-8-7-9-5-3-1-2-4-6-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWUUIKFHYDTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945233 | |

| Record name | (2-Bromoethyl)cycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22579-30-2 | |

| Record name | NSC18972 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Bromoethyl)cycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.